molecular formula C15H21FN2O B243552 N-[3-fluoro-4-(1-piperidinyl)phenyl]-2-methylpropanamide

N-[3-fluoro-4-(1-piperidinyl)phenyl]-2-methylpropanamide

Cat. No. B243552
M. Wt: 264.34 g/mol
InChI Key: KQQRYIAYEXXTOX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[3-fluoro-4-(1-piperidinyl)phenyl]-2-methylpropanamide, also known as FPPP, is a chemical compound that belongs to the class of piperidine derivatives. FPPP has been widely studied for its potential use in scientific research, particularly in the field of neuroscience.

Mechanism of Action

N-[3-fluoro-4-(1-piperidinyl)phenyl]-2-methylpropanamide acts as a dopamine reuptake inhibitor, which means that it prevents the reuptake of dopamine into the presynaptic neuron, leading to an increase in dopamine levels in the synaptic cleft. This increase in dopamine levels can lead to various physiological and behavioral effects, depending on the specific brain region and receptor subtype involved.
Biochemical and Physiological Effects:
N-[3-fluoro-4-(1-piperidinyl)phenyl]-2-methylpropanamide has been shown to increase locomotor activity in rodents, which is indicative of its stimulant properties. It has also been shown to increase dopamine levels in the nucleus accumbens, a brain region that is associated with reward and motivation. Additionally, N-[3-fluoro-4-(1-piperidinyl)phenyl]-2-methylpropanamide has been shown to increase extracellular levels of serotonin and norepinephrine, indicating that it may have broader effects on the monoaminergic system.

Advantages and Limitations for Lab Experiments

One advantage of using N-[3-fluoro-4-(1-piperidinyl)phenyl]-2-methylpropanamide in lab experiments is its specificity for the dopamine transporter, which allows for selective manipulation of dopamine levels in the brain. However, N-[3-fluoro-4-(1-piperidinyl)phenyl]-2-methylpropanamide has also been shown to have potential neurotoxic effects, particularly at high doses or with chronic administration. Additionally, the use of N-[3-fluoro-4-(1-piperidinyl)phenyl]-2-methylpropanamide in animal studies may not fully translate to humans, as there may be species-specific differences in the pharmacokinetics and pharmacodynamics of the compound.

Future Directions

There are several future directions for research on N-[3-fluoro-4-(1-piperidinyl)phenyl]-2-methylpropanamide. One area of interest is its potential use as a therapeutic agent for Parkinson's disease, as it has been shown to increase dopamine levels in the brain. Additionally, further studies are needed to fully understand the potential neurotoxic effects of N-[3-fluoro-4-(1-piperidinyl)phenyl]-2-methylpropanamide and to determine safe dosages for use in research. Finally, the development of more selective dopamine transporter inhibitors may provide additional tools for studying the role of dopamine in various physiological and pathological conditions.

Synthesis Methods

N-[3-fluoro-4-(1-piperidinyl)phenyl]-2-methylpropanamide can be synthesized using a multi-step process that involves the reaction of 3-fluoro-4-nitroaniline with 1-piperidinecarboxaldehyde, followed by reduction and acylation. The final product is obtained as a white powder, which can be further purified using recrystallization.

Scientific Research Applications

N-[3-fluoro-4-(1-piperidinyl)phenyl]-2-methylpropanamide has been extensively studied for its potential use as a research tool in the field of neuroscience. It has been shown to bind to the dopamine transporter and inhibit dopamine reuptake, which can lead to an increase in dopamine levels in the brain. This makes N-[3-fluoro-4-(1-piperidinyl)phenyl]-2-methylpropanamide a useful tool for studying the role of dopamine in various physiological and pathological conditions, such as addiction and Parkinson's disease.

properties

Molecular Formula

C15H21FN2O

Molecular Weight

264.34 g/mol

IUPAC Name

N-(3-fluoro-4-piperidin-1-ylphenyl)-2-methylpropanamide

InChI

InChI=1S/C15H21FN2O/c1-11(2)15(19)17-12-6-7-14(13(16)10-12)18-8-4-3-5-9-18/h6-7,10-11H,3-5,8-9H2,1-2H3,(H,17,19)

InChI Key

KQQRYIAYEXXTOX-UHFFFAOYSA-N

SMILES

CC(C)C(=O)NC1=CC(=C(C=C1)N2CCCCC2)F

Canonical SMILES

CC(C)C(=O)NC1=CC(=C(C=C1)N2CCCCC2)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.